molecular formula C9H15NO2 B3236900 Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 1378569-87-9

Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B3236900
CAS No.: 1378569-87-9
M. Wt: 169.22
InChI Key: WOWYWKFLNLXEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate is a heterocyclic compound with a unique cyclopentapyrrole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate typically involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride in water, resulting in the formation of N-substituted pyrroles under mild conditions . Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles .

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed conversions and oxidative coupling reactions. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can be used to produce N-substituted pyrroles at room temperature .

Chemical Reactions Analysis

Types of Reactions

Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopentapyrrole scaffold allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate stands out due to its unique cyclopentapyrrole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWYWKFLNLXEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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